3,5-Dichloro-2,6-difluorobenzoic acid
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Overview
Description
3,5-Dichloro-2,6-difluorobenzoic acid is a halogenated benzoic acid derivative It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2,6-difluorobenzoic acid can be synthesized from commercially available precursors. One common method involves the use of 4-chloro-3,5-difluorobenzonitrile as the starting material. The synthetic route includes several steps such as nitration, selective reduction, diazotisation, and chlorination . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using hydrogenation techniques, and finally chlorination through diazotisation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogenation using palladium catalysts.
Chlorination: Diazotisation followed by chlorination using sodium nitrite and hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3,5-Dichloro-2,6-difluorobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.
Material Science: The compound’s unique properties make it useful in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the inhibition or activation of specific enzymes or receptors, leading to its desired effects in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 3,5-Dichlorobenzoic acid
- 2,6-Difluorobenzoic acid
- 3,5-Difluorobenzoic acid
Uniqueness
3,5-Dichloro-2,6-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H2Cl2F2O2 |
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Molecular Weight |
226.99 g/mol |
IUPAC Name |
3,5-dichloro-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |
InChI Key |
SXNKPABVCHNVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)Cl |
Origin of Product |
United States |
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